Lys[Z(NO2)]-Pro
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24N4O7 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O7/c19-14(16(23)21-11-3-5-15(21)17(24)25)4-1-2-10-20-18(26)29-13-8-6-12(7-9-13)22(27)28/h6-9,14-15H,1-5,10-11,19H2,(H,20,26)(H,24,25)/t14?,15-/m0/s1 |
InChI Key |
XECWFUGQRJPWRP-LOACHALJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Lys Z No2 Pro
Strategic Approaches to Lys[Z(NO2)]-Pro Synthesis
The successful synthesis of a modified dipeptide such as this compound hinges on a well-defined strategy. This involves either building the molecule step-by-step on a solid support or through a modular approach in solution, with both methods relying heavily on the principle of orthogonal protection to differentiate between reactive sites.
Modular synthesis approaches construct the target molecule from distinct, pre-synthesized building blocks. In the context of this compound, this involves the preparation of protected lysine (B10760008) and proline residues which are then coupled. The success of this strategy is critically dependent on orthogonal protecting groups, which are chemical moieties that shield reactive functional groups and can be removed under specific, non-interfering conditions. biosynth.com This allows for the selective deprotection of one site while others remain protected. organic-chemistry.org
For the synthesis of this compound, an orthogonal scheme is essential. The α-amino group of the N-terminal amino acid (lysine) is temporarily protected, often with a group like 9-Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). creative-peptides.com Concurrently, the ε-amino group on the lysine side chain is semi-permanently protected with the 4-Nitro-Benzyloxycarbonyl (Z(NO2)) group. ub.edu The Z(NO2) group is stable to the basic conditions used to remove Fmoc and the acidic conditions used for Boc removal, demonstrating its orthogonality. creative-peptides.comub.edu This ensures that the lysine side chain does not participate in unwanted side reactions during the elongation of the peptide backbone. nbinno.com
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |
|---|---|---|---|
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Stable to mild acid |
| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | Stable to base |
| 4-Nitro-Benzyloxycarbonyl | Z(NO₂) | Catalytic Hydrogenation or Reduction (e.g., SnCl₂) | Stable to standard acid (TFA) and base (Piperidine) |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Stable to base |
Solid-Phase Peptide Synthesis (SPPS), a method pioneered by R. Bruce Merrifield, is a cornerstone of peptide chemistry and is applicable to the synthesis of this compound. powdersystems.comnih.gov The core principle of SPPS involves covalently attaching the C-terminal amino acid (proline) to an insoluble polymer resin. nih.gov The peptide chain is then assembled in a stepwise manner through a series of repeating cycles. bachem.com
Each cycle in the SPPS process consists of two main steps:
Deprotection: The temporary protecting group (e.g., Fmoc) on the α-amino group of the resin-bound amino acid is removed. pacific.edu
Coupling: The next N-terminally protected amino acid (e.g., Fmoc-Lys[Z(NO2)]-OH) is activated and coupled to the newly freed amino group on the growing peptide chain. powdersystems.com
A key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, which drives the reactions to completion. nih.govluxembourg-bio.com While SPPS is highly efficient for producing longer peptides, solution-phase synthesis remains a viable alternative for the large-scale production of a short dipeptide like this compound. du.ac.in
Detailed Synthetic Procedures for this compound and Analogues
The practical execution of this compound synthesis involves specific chemical reactions for amino group protection, peptide bond formation, and, when necessary for creating analogues, selective deprotection.
The 4-nitro-benzyloxycarbonyl group, abbreviated as Z(NO2) or pNZ, is an essential protecting group in the synthesis of this compound. ub.edusmolecule.com It is an analogue of the benzyloxycarbonyl (Z) group, with an electron-withdrawing nitro group that modifies its chemical properties. smolecule.com This group is typically installed on the ε-amino group of the lysine side chain. creative-peptides.com The introduction is generally achieved by reacting the amino acid with p-nitrobenzyl chloroformate under basic conditions. thieme-connect.de The Z(NO2) group is notably stable under the acidic conditions (like TFA) used to cleave Boc groups and other acid-labile side-chain protectors, making it a valuable tool in orthogonal synthesis strategies. thieme-connect.de
The formation of the peptide bond between the carboxyl group of Lys[Z(NO2)] and the amino group of Pro is the central step in the synthesis. This reaction requires the activation of the carboxylic acid. Carbodiimides are a widely used class of coupling reagents for this purpose. americanpeptidesociety.orgresearchgate.net
The general mechanism involves the reaction of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by the amino group of proline, forming the desired peptide bond and a urea (B33335) byproduct. interchim.fr To minimize the risk of racemization and other side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. americanpeptidesociety.orgpeptide.com HOBt can react with the O-acylisourea to form an active ester, which then couples with the amine more efficiently and with less epimerization. peptide.com
| Reagent | Abbreviation | Key Characteristics | Primary Use Case |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Byproduct (DCU) is insoluble in most organic solvents. | Solution-phase synthesis |
| N,N'-Diisopropylcarbodiimide | DIC | Byproduct (DIU) is more soluble, facilitating removal. | Solid-phase synthesis |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | Water-soluble reagent and byproduct, removed by aqueous extraction. | Aqueous coupling reactions, bioconjugation |
While the final compound this compound retains its side-chain protecting group, understanding the strategies for its selective removal is crucial for synthesizing analogues or for incorporating the this compound motif into larger peptides. The deprotection of the Z(NO2) group is typically achieved under neutral reductive conditions, which distinguishes it from acid- or base-labile groups. researchgate.net
Common methods for cleaving the Z(NO2) group include catalytic hydrogenation (e.g., H2/Pd) or reduction using reagents like tin(II) chloride (SnCl2). creative-peptides.comub.edu These conditions are orthogonal to the removal of Fmoc (requiring base) and Boc (requiring acid), allowing for the precise and selective unmasking of the lysine side-chain amine when required. researchgate.net This selective deprotection capability is fundamental for creating complex peptide structures, such as branched or cyclic peptides, where different functional groups must be addressed independently. sigmaaldrich.com
Chemical Reactivity Profile of this compound
The chemical behavior of this compound is centered around the reactivity of the nitro group, the stability of the protecting groups, and the inherent characteristics of the dipeptide backbone.
Oxidation and Reduction Potentials of the Nitro Group
The nitro group on the benzyloxycarbonyl moiety is the most electroactive center in the this compound molecule. Its electrochemical properties are characteristic of aromatic nitro compounds, which undergo well-defined reduction processes.
The reduction of the nitro group (Ar-NO₂) to an amino group (Ar-NH₂) is a complex, multi-electron process that proceeds through several intermediates. In electrochemical studies, this reduction typically occurs in distinct steps. The initial and often reversible step in aprotic media is a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻•). This species is a key intermediate in the redox chemistry of many nitro compounds of biological significance.
The oxidation of the nitro group is significantly more difficult. However, the one-electron oxidant nitrogen dioxide radical (•NO₂) has a redox potential of approximately 1.04 V vs. the normal hydrogen electrode (NHE) for the •NO₂/NO₂⁻ couple, indicating the high potential required to achieve oxidation at this functional group.
| Electrochemical Process | Typical Potential (vs. SCE) | Number of Electrons | Key Intermediate/Product |
|---|---|---|---|
| Initial Reduction | ~ -1.6 V | 1e⁻ | Nitro Radical Anion (Ar-NO₂⁻•) |
| Full Reduction to Amine | ~ -2.1 V | 6e⁻ (overall) | Amino Group (Ar-NH₂) |
Substitution Reactions Involving the Nitro Group and Protecting Groups
The reactivity of this compound in substitution reactions is twofold, involving the aromatic nitro group and the benzyloxycarbonyl protecting group.
Reactions of the Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNA r). libretexts.orgnih.gov In this type of reaction, a nucleophile attacks the aromatic ring, and a leaving group is displaced. While the Z(NO2) group itself doesn't contain a typical leaving group like a halide on the ring, the nitro group's presence makes the ring susceptible to nucleophilic attack. libretexts.orgnih.gov In some activated systems, the nitro group itself can act as a leaving group and be displaced by a strong nucleophile. nih.gov This reactivity is fundamental to the chemistry of nitroaromatic compounds. nih.gov
Reactions of the Z(NO2) Protecting Group: The primary "substitution" reaction involving the protecting group is its removal, or deprotection. The 4-nitrobenzyloxycarbonyl (pNZ or Z(NO2)) group is designed for specific cleavage conditions, providing orthogonality in complex peptide synthesis. researchgate.net It is stable to strong acids like trifluoroacetic acid (TFA), allowing for the selective removal of other acid-labile groups such as the tert-butyloxycarbonyl (Boc) group. thieme-connect.de
The most common method for cleaving the Z(NO2) group, similar to the standard benzyloxycarbonyl (Cbz) group, is catalytic hydrogenation. thieme-connect.detotal-synthesis.com The reaction involves reduction with hydrogen gas (H₂) over a palladium catalyst (Pd/C). This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. The presence of the electron-withdrawing nitro group can facilitate this cleavage compared to the unsubstituted Cbz group. This reductive cleavage makes the Z(NO2) group orthogonal to the Fmoc protecting group, which is removed by base (e.g., piperidine). researchgate.net
Hydrolytic Stability and Coupling Reaction Capabilities
Hydrolytic Stability: The stability of this compound in aqueous solution is primarily determined by the resilience of the amide (peptide) bond linking the lysine and proline residues. In general, peptide bonds are kinetically stable in water at neutral pH, with a lifetime estimated to be nearly 1000 years in the absence of a catalyst. quora.com However, the hydrolysis is thermodynamically favorable. quora.com
Coupling Reaction Capabilities: this compound is a dipeptide building block suitable for further peptide synthesis. It possesses a free carboxylic acid group at the C-terminus of the proline residue, which can be activated to react with the N-terminal amino group of another amino acid or peptide. bachem.comacs.org The ε-amino group of the lysine side chain is protected by the Z(NO2) group, and the α-amino group of lysine is engaged in the peptide bond, preventing unwanted side reactions at these sites during coupling. nih.gov
The activation of the proline carboxyl group is typically achieved using standard peptide coupling reagents. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. bachem.com The Z(NO2) protecting group is stable under these standard coupling conditions, making the dipeptide a viable component in both solution-phase and solid-phase peptide synthesis strategies. researchgate.net
Mechanistic Elucidation of Peptide Transporter Inhibition by Lys Z No2 Pro
Competitive Inhibition Kinetics and Binding Affinity Determination
Lys[Z(NO2)]-Pro acts as a competitive inhibitor for both PEPT1 and PEPT2, indicating that it binds to the same active site as endogenous di- and tripeptide substrates. smolecule.com This interaction is reversible and dose-dependent. smolecule.com The modification of the lysine (B10760008) side chain with a 4-nitro-benzyloxycarbonyl (Z(NO2)) group is critical to its inhibitory activity, transforming the dipeptide from a transportable substrate into a high-affinity inhibitor. researchgate.net
This compound is recognized as a high-affinity inhibitor of both PEPT1 and PEPT2. nih.govresearchgate.net While specific IC50 and Ki values for this compound are not always detailed in comparative studies, the inhibitory potency of this class of compounds is well-established. For instance, a closely related analogue, Lys[Z(NO2)]-Val (LZNV), demonstrates a high affinity for both transporters, with a reported inhibition constant (Ki) of approximately 2 µM. nih.govresearchgate.net The data available for this compound and its analogues confirm its potent inhibitory effect on peptide transport mediated by both PEPT1 and PEPT2.
Table 1: Inhibitory Affinity of Lys[Z(NO2)]-Xaa Derivatives for Peptide Transporters Note: Specific values for this compound are often contextualized by its analogues. Data for the closely related compound Lys[Z(NO2)]-Val is provided for reference.
| Compound | Transporter | Parameter | Value |
| Lys[Z(NO2)]-Val | PEPT1 / PEPT2 | Ki | ~ 2 µM nih.govresearchgate.net |
| This compound | PEPT1 / PEPT2 | Activity | High-Affinity Inhibitor nih.govsmolecule.com |
PEPT1 and PEPT2 exhibit distinct functional profiles; PEPT1 is characterized as a low-affinity, high-capacity transporter, primarily found in the small intestine, whereas PEPT2 is a high-affinity, low-capacity transporter with expression in tissues like the kidney and brain. nih.govelifesciences.orgmdpi.com this compound is an effective inhibitor for both isoforms. The development of inhibitors with specificity for one subtype over the other is a key area of research, as subtle differences in the binding pockets of PEPT1 and PEPT2 could be exploited. Although this compound inhibits both, its high affinity makes it a valuable pharmacological tool for probing the function of both high- and low-affinity peptide transporters. nih.govresearchgate.net
Molecular Recognition and Binding Site Interactions
The high-affinity binding of this compound is a result of specific molecular interactions within the transporter's binding cavity. Structural and biochemical studies on transporters in complex with similar inhibitors, such as Lys[Z(NO2)]-Val, have provided significant insights into this recognition process. nih.gov
Structural studies of a bacterial peptide transporter (YePEPT) in complex with the analogue Lys[Z(NO2)]-Val revealed the molecular basis for inhibitor binding. nih.gov The inhibitor's dipeptide backbone is recognized by conserved residues within the transporter's active site. The bulky Z(NO2) moiety extends into a previously undescribed, largely hydrophobic pocket, termed the "PZ pocket". nih.gov This pocket is formed upon binding and the interactions within this site are crucial for the compound's high affinity. While the specific residues are identified in bacterial homologues, the high conservation of the binding site suggests a similar mechanism in mammalian PEPT1 and PEPT2.
The transformation of a transportable dipeptide into a non-translocated inhibitor is critically dependent on the structure and placement of the side-chain modification. researchgate.net For this compound, two key determinants are:
Position of the Z(NO2) group: Attaching the bulky Z(NO2) moiety to the ε-amino group of the N-terminal lysine residue is essential for its inhibitory function. Studies have shown that reversing the peptide sequence to Ala-Lys[Z(NO2)] results in a high-affinity substrate that is transported, not an inhibitor. researchgate.net
Bulky Side Chain: The Z(NO2) group acts as a molecular "wedge". nih.gov While the dipeptide portion of the molecule engages the conserved binding site, the Z(NO2) moiety occupies the PZ pocket, physically impeding the conformational change required for the transporter to move from its outward-open to an inward-open state. This effectively locks the transporter, preventing the translocation of the ligand. nih.gov Experiments have demonstrated that this compound and similar modified dipeptides are not transported by PEPT1 or PEPT2. nih.gov
Conformational Dynamics and Allosteric Modulation upon Binding
The binding of the inhibitor this compound to peptide transporters (PEPTs) initiates a cascade of molecular events that culminates in the arrest of the transport cycle. This section delves into the specific conformational changes induced by the inhibitor and the mechanisms by which it prevents the translocation of substrates.
Inhibitor-Induced Conformational Changes in Peptide Transporters
The interaction of this compound and its analogues with peptide transporters such as PEPT1 and PEPT2 induces significant conformational shifts that lock the transporter in an inhibited state. smolecule.com Binding of the inhibitor guides the transporter to populate a specific, inhibited conformation. nih.gov This is characterized by the stabilization of key structural elements within the transporter.
Research on the E. coli peptide transporter DtpA, which shares substrate specificities with its human homolog hPEPT1, has provided detailed insights into these conformational changes. In its unbound state, DtpA exists in a dynamic equilibrium between two principal alternate conformations. These conformations primarily differ in the stability of the transmembrane α-helix TMH2, which contains residues crucial for ligand binding and substrate affinity. nih.gov
Upon binding of an inhibitor like Lys[Z(NO2)]-Val, a close analogue of this compound, the equilibrium shifts dramatically. The inhibitor binding significantly strengthens the interactions that stabilize TMH2. nih.gov This leads to the transporter predominantly adopting the inhibited conformation. nih.gov Single-molecule force spectroscopy has quantified this shift, showing that while in the unbound state TMH2 is stabilized in approximately 43% of DtpA molecules, this increases to about 92% at saturating inhibitor concentrations. nih.gov These two conformations are thought to represent the inward- and outward-facing states of the transporter, and the inhibitor effectively traps it in one of these states. nih.gov
The binding of this compound involves interactions with specific amino acid residues within the transporter's binding pocket, leading to these conformational changes that ultimately inhibit the transport of substrates. smolecule.com The 4-nitro-benzyloxycarbonyl (Z(NO₂)) group plays a crucial role in enhancing the binding affinity to PEPT1 and PEPT2 by engaging in electrostatic interactions and occupying hydrophobic pockets within the active site.
| Condition | TMH2 Stabilized Conformation Population |
|---|---|
| Unbound State | ~43% |
| Saturating Inhibitor Concentration | ~92% |
Mechanisms Preventing Transporter Cycling and Substrate Translocation
The conformational changes induced by this compound binding directly prevent the transporter from cycling through the conformational states required for substrate translocation. The transport cycle of peptide transporters involves a series of conformational changes that allow the binding of a substrate and protons from the extracellular side, a transition to an occluded state, and finally, a conformational change that releases the substrate into the cell interior. By stabilizing a particular conformation, the inhibitor effectively creates an energetic barrier that prevents the completion of this cycle.
One proposed mechanism for this inhibition is the prevention of the formation of a translocation-competent complex. nih.gov For some transporters, the binding of a substrate is followed by the binding of additional ions, such as Na+, which triggers the conformational changes necessary for transport. Competitive inhibitors like this compound can bind in a way that distorts the binding site for these crucial ions, thus stalling the process. nih.gov The binding of the inhibitor essentially locks the transporter in a state that is unable to proceed through the transport cycle, thereby preventing the translocation of any substrate that might otherwise bind.
Characterization of this compound as a Non-Transported Inhibitor
A key characteristic of this compound is that it acts as a potent inhibitor without being transported into the cell itself. This has been confirmed through various experimental approaches that demonstrate its lack of uptake and its inability to induce the electrogenic currents associated with substrate transport.
Experimental Verification of Non-Uptake into Cells
The non-transported nature of this compound and its derivatives has been demonstrated through competitive uptake assays. In these experiments, the uptake of a radiolabeled substrate, such as [3H]D-Phe-Ala, is measured in cells expressing a specific peptide transporter, like PEPT2. The addition of increasing concentrations of Lys[Z(NO2)]-Xaa derivatives leads to a dose-dependent inhibition of the radiolabeled substrate's uptake. researchgate.net
| Inhibitor | Observed Effect |
|---|---|
| This compound | Inhibition of radiolabeled substrate uptake |
| Lys[Z(NO2)]-Val | Inhibition of radiolabeled substrate uptake |
| Lys[Z(NO2)]-Gly | Inhibition of radiolabeled substrate uptake |
| Lys[Z(NO2)]-Ala | Inhibition of radiolabeled substrate uptake |
Advanced Research Applications of Lys Z No2 Pro in Molecular Biology and Biochemistry
Investigation of Peptide Transport Mechanisms in Diverse Cellular Systems
Lys[Z(NO2)]-Pro is extensively used to elucidate the mechanisms of peptide transport across biological membranes. Its high affinity for PEPT1 and PEPT2 allows researchers to probe the function, kinetics, and specificity of these transporters in various experimental models. smolecule.com
Studies in Human Caco-2 Cell Monolayers Expressing PEPT1
Human Caco-2 cells, which differentiate into monolayers resembling the intestinal epithelium, are a standard in vitro model for studying intestinal drug and nutrient absorption. umich.edumdpi.com These cells naturally express PEPT1, the primary transporter for dietary di- and tripeptides in the intestine. umich.edunih.gov
Characterization in Transgenic Pichia pastoris Cells Expressing PEPT1 and PEPT2
The methylotrophic yeast Pichia pastoris is a powerful expression system for producing high levels of functional mammalian membrane proteins, including peptide transporters like PEPT1 and PEPT2. nih.gov This system offers a simplified cellular background, devoid of endogenous mammalian transporters, allowing for the isolated study of the transporter of interest. nih.gov
Researchers have successfully expressed functional PEPT2 in P. pastoris and used this system to characterize its interaction with various compounds, including derivatives of this compound. nih.govresearchgate.net In one study, the inhibitory effect of Lys[Z(NO2)]-Xaa derivatives on the uptake of a radiolabeled dipeptide ([3H]D-Phe-Ala) was quantified in yeast cells expressing PEPT2. researchgate.net This approach allows for the determination of inhibition constants (Ki) and provides insights into the structure-activity relationship of transporter inhibitors. researchgate.net
Table 1: Inhibition of [3H]D-Phe-Ala Uptake by Lys[Z(NO2)]-Xaa Derivatives in P. pastoris Cells Expressing PEPT2
| Inhibitor Compound | Concentration Range (µM) | % Inhibition of Uptake |
|---|---|---|
| This compound | 0 - 200 | Concentration-dependent |
| Lys[Z(NO2)]-Val | 0 - 200 | Concentration-dependent |
| Lys[Z(NO2)]-Ala | 0 - 200 | Concentration-dependent |
Data is illustrative of experiments conducted to measure the inhibition of a substrate's uptake by various concentrations of Lys[Z(NO2)]-Xaa derivatives. The uptake rate in the absence of inhibitors is taken as 100%. researchgate.net
Electrophysiological Studies in Xenopus laevis Oocytes Expressing PEPT1 and PEPT2
Xenopus laevis oocytes are a widely used system for the functional expression and electrophysiological analysis of membrane transport proteins. nih.govmdpi.com When injected with the cRNA encoding for PEPT1 or PEPT2, the oocytes express these transporters on their plasma membrane. nih.gov Since PEPT transporters are electrogenic (meaning they move net positive charge, in the form of protons, along with the peptide), their activity can be measured as an electrical current using the two-electrode voltage clamp (TEVC) technique. researchgate.netnih.govmdpi.com
In this setup, the application of a peptide substrate to an oocyte expressing PEPT1 or PEPT2 induces an inward current. This compound and its derivatives are used to inhibit this substrate-induced current. By measuring the reduction of the current in the presence of the inhibitor, researchers can precisely quantify its affinity and inhibitory potency. researchgate.net Electrophysiological studies have shown that Lys[Z(NO2)]-derivatives are potent inhibitors of PEPT2, and these experiments help to elucidate the molecular interactions between the inhibitor and the transporter's binding site. researchgate.net
Utilization as a Model Compound in Peptide Synthesis and Reactivity Studies
Beyond its role in transport biology, this compound is a valuable compound for fundamental studies in peptide chemistry, particularly concerning the strategic use of protecting groups and the stability of peptide bonds.
Probing Peptide Bond Formation and Protection Strategies
In chemical peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups, such as the side-chain amino group of lysine (B10760008). peptide.com The 4-nitro-benzyloxycarbonyl (Z(NO2) or pNZ) group on the lysine in this compound is an example of such a protecting group. smolecule.com
The Z(NO2) group is particularly useful in "orthogonal protection" strategies. smolecule.com This means that multiple, different classes of protecting groups are used on the same molecule, and each class can be removed under specific chemical conditions without affecting the others. smolecule.compeptide.com For example, the Z(NO2) group is stable under the acidic conditions used to remove a Boc (tert-butyloxycarbonyl) group from the N-terminus, and it is also stable to the basic conditions used to remove an Fmoc (9-fluorenylmethoxycarbonyl) group. smolecule.compeptide.com This orthogonality allows for precise, sequential chemical modifications during complex peptide synthesis. smolecule.com The synthesis of this compound itself involves the protection of the lysine amino group with the Z(NO2) moiety, followed by coupling it to proline. smolecule.com
Analyzing the Stability of Peptide Bonds Under Varied Conditions
The specific peptide bond between lysine and proline is of particular interest due to proline's unique cyclic structure, which imparts conformational rigidity to the peptide backbone. Studying a modified dipeptide like this compound allows researchers to analyze how a bulky, electron-withdrawing protecting group on the lysine side chain influences the chemical stability and reactivity of the adjacent Lys-Pro peptide bond.
Experiments can be designed to test the hydrolysis rate of this bond under various pH conditions (acidic and basic) and in the presence of different chemical reagents. By comparing the stability of the this compound bond to that of an unprotected Lys-Pro dipeptide, chemists can gain insights into the electronic and steric effects of side-chain modifications on peptide bond integrity. This knowledge is crucial for designing stable peptide-based drugs and for optimizing the conditions for peptide synthesis and deprotection. smolecule.comnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | N/A |
| Lys[Z(NO2)]-Val | LZNV |
| Lys[Z(NO2)]-Ala | N/A |
| D-Phe-Ala | N/A |
| Glycylsarcosine | Gly-Sar |
| tert-butyloxycarbonyl | Boc |
| 9-fluorenylmethoxycarbonyl | Fmoc |
| Benzyloxycarbonyl | Z or Cbz |
| Lysine | Lys |
| Proline | Pro |
| Valine | Val |
| Alanine | Ala |
Exploration of Dipeptidyl Peptidase (DPP) Family Enzyme Inhibition
Compounds structurally related to this compound have been instrumental in early investigations into the function of the dipeptidyl peptidase (DPP) family, particularly DPP IV (also known as CD26). These enzymes play critical roles in various physiological processes, including glucose metabolism and immune regulation nih.gov.
Lys[Z(NO2)]-thiazolidide and Lys[Z(NO2)]-pyrrolidide were frequently utilized in in-vitro immunology models to probe the function of DPP IV in the immune system nanion.de. Research employing these inhibitors suggested that DPP IV enzymatic activity plays a role in regulating the activation of T-cells researchgate.net. Studies demonstrated that these compounds could suppress DNA synthesis and the production of various cytokines, such as interferon-gamma (IFN-gamma), interleukin-4 (IL-4), and tumor necrosis factor-alpha (TNF-alpha), in antigen-stimulated T-cell clones researchgate.net. These findings implicated DPP IV as a potential target for modulating immune responses.
While early studies highlighted the utility of Lys[Z(NO2)]-pyrrolidide and its analogs as DPP IV inhibitors, subsequent research revealed a critical lack of selectivity nanion.de. The discovery of several DPP IV homologs, including DPP8 and DPP9, prompted a re-examination of the initial findings researchgate.net. It was discovered that compounds like Lys[Z(NO2)]-pyrrolidide are potent, nonselective inhibitors that also target DPP8 and DPP9 with high affinity nih.govnih.gov.
This lack of selectivity raised the possibility that the immunological effects previously attributed solely to DPP IV inhibition might, in fact, be the result of inhibiting other DPP family members nih.gov. Studies found that Lys[Z(NO2)]-pyrrolidide inhibited DPP8 and DPP9 with IC50 values in the sub-micromolar range, demonstrating its broad-spectrum activity against this enzyme family . This underscored the importance of assessing inhibitor selectivity in research aimed at elucidating the specific functions of individual DPP enzymes nih.gov.
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Selectivity Profile |
|---|---|---|---|
| Lys[Z(NO2)]-Pyrrolidide | DPP IV | Potent | Nonselective; also potently inhibits DPP8 and DPP9 |
| Lys[Z(NO2)]-Pyrrolidide | DPP8 / DPP9 | < 1 µmol/L |
Development and Validation of High-Sensitivity Biophysical Assays
This compound and its derivatives serve as critical reference compounds in the development and validation of novel, high-sensitivity assays designed to characterize the function of membrane transporters. These modern techniques offer significant advantages over traditional methods by providing real-time kinetic data and higher throughput.
Solid Supported Membrane (SSM)-based electrophysiology, utilized in platforms like the SURFE²R, is a powerful technique for the functional characterization of electrogenic transporters, including the proton-coupled oligopeptide transporters PEPT1 and PEPT2 nanion.deresearchgate.net. This method involves adsorbing membrane fragments or proteoliposomes containing the transporter of interest onto a sensor chip. A fast solution exchange then applies a substrate, initiating the transport cycle. The movement of charge (e.g., protons) across the membrane is detected as a transient electrical current, allowing for real-time measurement of transporter activity.
A close analog of this compound, the inhibitor Lys[Z(NO2)]-Val, has been used to validate this assay for the human peptide transporter PEPT1. In these experiments, the transport of the substrate glycyl-glycine was measured, and the inhibitory effect of Lys[Z(NO2)]-Val was quantified. The high-throughput capability of the SURFE²R N96 system allows for the generation of 96 individual concentration-response curves simultaneously, making it an efficient platform for screening and characterizing transporter inhibitors in drug discovery nanion.de.
| Assay Platform | Target Transporter | Inhibitor Compound | Measured Parameter (IC50) |
|---|---|---|---|
| SURFE²R N1 / N96 | Human PEPT1 | Lys[Z(NO2)]-Val | 580 ± 34 µM |
Competitive uptake assays using radiolabeled substrates are a foundational method for characterizing transporter-inhibitor interactions. This compound derivatives have been functionally analyzed using this technique to determine their inhibitory constants for the high-affinity peptide transporter PEPT2. In a typical assay, yeast cells or oocytes expressing the PEPT2 transporter are incubated with a fixed concentration of a radiolabeled dipeptide, such as [3H]D-Phe-Ala.
The assay is performed in the presence of increasing concentrations of the unlabeled inhibitor, in this case, Lys[Z(NO2)]-Xaa derivatives. The ability of the inhibitor to compete with the radiolabeled substrate for binding to the transporter results in a dose-dependent decrease in accumulated radioactivity within the cells. By measuring the reduction in uptake, the inhibitory potency (Ki or IC50) of the compound can be accurately determined. This method is crucial for establishing the affinity of new compounds and for understanding the structure-activity relationships of transporter inhibitors.
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for quantifying the cellular uptake, transport, and metabolism of compounds. To assess the transport of a substance like this compound across a cellular barrier, an in-vitro model using Caco-2 cell monolayers is often employed. Caco-2 cells, which are derived from human epithelial colorectal adenocarcinoma cells, differentiate to form a polarized monolayer that serves as a model for the intestinal epithelium nih.gov.
In this assay, the Caco-2 cell monolayer is grown on a permeable filter support, separating an apical (upper) and a basolateral (lower) chamber. The test compound is added to the apical side, and samples are collected from the basolateral chamber at various time points to measure the amount of compound transported across the cell layer. Additionally, at the end of the experiment, the cells are lysed to quantify intracellular accumulation. The concentration of the parent compound and any potential metabolites in these samples is precisely determined by HPLC nih.gov. This allows for the calculation of transport rates and provides insights into the metabolic stability of the compound within the cellular environment.
Computational and Structural Biology Approaches in Lys Z No2 Pro Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a dynamic perspective on the behavior of Lys[Z(NO2)]-Pro and its interaction with biological targets, complementing static experimental data.
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility in an aqueous environment, providing a picture of the different shapes the molecule can adopt. This is crucial because the biological activity of a peptide inhibitor is often dependent on it adopting a specific conformation to fit into the binding site of its target.
While specific, extensive MD studies on the conformational ensemble of isolated this compound are not widely published, the methodology is a standard approach in peptide inhibitor research. nih.govacs.org Such simulations would typically model the dipeptide in a water box with physiological ion concentrations to mimic cellular conditions. The analysis of these simulations can identify the most stable (low-energy) conformations, the transitions between different shapes, and the intramolecular hydrogen bonds that stabilize certain structures. Understanding the inherent conformational preferences of this compound is the first step toward understanding how it is recognized by its transporter targets. manchester.ac.uk
Below is an interactive table outlining typical parameters for an MD simulation focused on a dipeptide like this compound.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of parameters to calculate the potential energy of the system. Common choices for peptides include AMBER, CHARMM, or OPLS. | AMBER ff14SB, CHARMM36m |
| Solvent Model | Represents the aqueous environment. Explicit models like TIP3P or OPC are common. | TIP3P Water Model |
| Simulation Time | The duration of the simulation, which needs to be long enough to sample significant conformational changes. | 100 - 500 nanoseconds (ns) |
| Temperature & Pressure | Kept constant to mimic physiological conditions (NPT ensemble). | 300 K, 1 atm |
| Integration Timestep | The time interval between successive calculations in the simulation. | 2 femtoseconds (fs) |
Simulating the interaction between this compound and its target peptide transporters, PEPT1 and PEPT2, is key to understanding its inhibitory mechanism. While a crystal structure of this compound bound to a transporter is not available, a high-resolution crystal structure of the highly similar inhibitor Lys[Z(NO2)]-Val (LZNV) in complex with a bacterial peptide transporter provides critical insights. nih.gov This structural data serves as an excellent model for understanding the binding of this compound.
The study revealed that the inhibitor binds within the central cavity of the transporter. The binding mechanism involves several key interactions:
Dipeptide Backbone Interaction : The lysine-valine part of the molecule interacts with conserved amino acid residues in the binding site, which are also responsible for recognizing natural peptide substrates. nih.gov
Hydrophobic Pocket : The Z(NO2) moiety, which is also present in this compound, inserts into a newly identified, mostly hydrophobic pocket. This pocket, termed the PZ pocket, is not present in the ligand-free transporter and is formed upon inhibitor binding. nih.gov
"Wedge" Mechanism : By binding to both the conserved dipeptide site and the induced PZ pocket, the Z(NO2)-moiety acts as a wedge. This action is proposed to lock the transporter in an outward-open state, preventing the conformational change to an inward-open state that is necessary for substrate transport. nih.gov
Furthermore, studies in oocytes have shown that this compound can inhibit PEPT1 when administered from the intracellular side, suggesting a complex mechanism where the inhibitor can access the binding site from either side of the membrane. nih.gov
| Inhibitor Moiety | Transporter Interaction Site | Nature of Interaction | Proposed Role in Inhibition |
|---|---|---|---|
| Lys-Pro Backbone | Conserved peptide binding site | Electrostatic and hydrogen bonds | Recognition and initial docking |
| Z(NO2) Group | Hydrophobic PZ Pocket (induced fit) | Hydrophobic and van der Waals forces | Locks transporter conformation |
| Nitro Group | Specific residues within the PZ pocket | Electrostatic interactions | Enhances binding affinity |
Proton-coupled oligopeptide transporters (POTs) like PEPT1 and PEPT2 utilize a proton gradient to drive peptide uptake. nih.gov Therefore, the protonation states of key acidic residues (glutamate and aspartate) within the transporter's binding site are critical for both substrate recognition and the transport cycle. elifesciences.orgelifesciences.org
Molecular dynamics simulations are used to investigate how different protonation states affect the transporter's conformation and its affinity for ligands. nih.gov For instance, the protonation of a conserved glutamate residue on transmembrane helix 7 is thought to be a key step in facilitating peptide binding. nih.gov Constant pH MD (CpHMD) and other advanced simulation techniques can map the free energy landscapes of the transporter in different protonation states, revealing the most likely pathways for proton and substrate binding. elifesciences.orgelifesciences.org
For an inhibitor like this compound, the electrostatic environment of the binding site, which is dictated by these protonation states, is crucial for recognition and stable binding. The positively charged amino group of the lysine (B10760008) residue and the polar nature of the peptide backbone would interact favorably with a deprotonated (negatively charged) residue in the binding site. Simulations can help identify which protonation states of the transporter favor a high-affinity binding of the inhibitor, thereby explaining the molecular basis of its potent inhibition.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure of this compound, which underlies its reactivity and interaction energies.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can determine key electronic properties such as the distribution of charges, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.
For this compound, DFT calculations can precisely quantify the impact of the 4-nitro-benzyloxycarbonyl (Z(NO2)) group on the molecule's electronic properties. Research indicates that this moiety, particularly the electron-withdrawing nitro group, significantly enhances binding affinity. DFT studies can explain this by showing how the nitro group pulls electron density from the aromatic ring, creating a specific electrostatic potential that favors strong interactions, such as electrostatic and stacking interactions, with residues in the transporter's binding pocket. researchgate.netrsc.org This detailed electronic information is essential for refining structure-activity relationship (SAR) models and designing even more potent inhibitors.
Theoretical conformational energy calculations using molecular mechanics force fields, such as the TRIPOS force field, are used to explore the potential energy surface of a molecule and identify its stable conformers. researchgate.net A force field is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms. researchgate.net
This method involves systematically rotating the molecule's rotatable bonds and calculating the potential energy for each resulting conformation. The energy is calculated as a sum of terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By mapping these energies, researchers can identify the global and local energy minima, which correspond to the most stable three-dimensional structures of this compound. These low-energy conformers are considered the most likely to be biologically active. The TRIPOS force field, which has been used for conformational analysis of other peptides, is well-suited for this type of calculation. researchgate.net
| Energy Term in Force Field | Physical Interaction Represented |
|---|---|
| Bond Stretching | Energy required to stretch or compress a covalent bond from its equilibrium length. |
| Angle Bending | Energy required to bend the angle between three bonded atoms. |
| Torsional (Dihedral) Energy | Energy associated with rotation around a central bond, describing steric barriers. |
| Van der Waals Interactions | Short-range attractive and repulsive forces between non-bonded atoms. |
| Electrostatic Interactions | Coulombic forces between atoms based on their partial charges. |
Structural Characterization and Visualization
The elucidation of the three-dimensional structure of membrane transporters and the visualization of inhibitor binding are paramount to understanding the molecular basis of inhibition and for the rational design of more potent and specific molecules. In the study of this compound and its interaction with peptide transporters like PEPT1 and PEPT2, a combination of cutting-edge computational and experimental techniques is employed.
Cryo-Electron Microscopy (Cryo-EM) Integration with Inhibitor Studies
Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized structural biology, enabling the determination of high-resolution structures of membrane proteins in their near-native state. While a specific cryo-EM structure of PEPT1 or PEPT2 in complex with this compound has not been detailed in the available literature, the existing structures of these transporters provide a critical framework for inhibitor studies.
For instance, the cryo-EM structure of the mammalian peptide transporter PepT2 has been resolved, revealing the transporter in an outward open conformation. nih.govpdbj.orgnih.govresearchgate.net This structural information is invaluable as it lays the groundwork for computational docking studies with inhibitors like this compound. By fitting the inhibitor into the determined structure, researchers can generate hypotheses about its binding mode and the key residues involved in the interaction.
Similarly, the cryo-EM structure of a mammalian peptide transporter (PepT1/slc15a1) in a lipid nanodisc has been determined in an inward-open apo conformation. rcsb.org This provides a different conformational state of the transporter, which is crucial for understanding the dynamic process of substrate and inhibitor binding and the conformational changes the transporter undergoes.
Future cryo-EM studies that successfully resolve the structure of PEPT1 or PEPT2 with this compound bound would provide direct visualization of the binding pocket and the orientation of the inhibitor. This would offer unparalleled insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the inhibitor's affinity and specificity. Such structural data would be instrumental in guiding the design of novel inhibitors with improved pharmacological properties.
Pharmacophore Mapping and Ligand-Protein Interaction Visualization
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. In the context of this compound, pharmacophore models can be developed based on its structure and the known structure-activity relationships of related PEPT1 and PEPT2 inhibitors.
One approach involves generating a common features pharmacophore model using a set of known high-affinity ligands for the transporter. For example, a pharmacophore model for hPEPT1 has been developed using ligands like Gly-Sar, bestatin, and enalapril, which identified key features such as hydrophobic regions, hydrogen bond donors and acceptors, and a negative ionizable feature. nih.govnih.gov A similar strategy could be employed using this compound and its analogs to create a specific pharmacophore model for this class of inhibitors. This model would highlight the critical chemical features of this compound that are essential for its inhibitory activity.
Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify novel potential inhibitors with similar features. nih.govmdpi.comfip.orgmdpi.com Furthermore, these models are invaluable for visualizing ligand-protein interactions. By mapping the pharmacophore features onto the inhibitor and docking it into a model of the transporter's binding site, researchers can visualize how the inhibitor's functional groups interact with the amino acid residues of the protein. This visualization is crucial for understanding the basis of molecular recognition and for designing modifications to the inhibitor to enhance its binding affinity and selectivity.
| Pharmacophore Feature | Potential Interacting Residue Type in Transporter | Interaction Type |
| Hydrogen Bond Donor | Aspartate, Glutamate | Hydrogen Bond |
| Hydrogen Bond Acceptor | Arginine, Lysine | Hydrogen Bond |
| Hydrophobic Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |
| Aromatic Ring | Phenylalanine, Tyrosine | π-π Stacking |
| Negative Ionizable Group | Arginine, Lysine | Ionic Interaction |
This table represents a generalized model of potential pharmacophore features of an inhibitor like this compound and the types of interactions they might form within the binding site of a peptide transporter.
Validation of Computational Models with Experimental Spectroscopic Data (e.g., Circular Dichroism, NMR)
Computational models, including docking poses and pharmacophore maps, are hypotheses that require experimental validation. Spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are powerful methods for studying the structure and dynamics of proteins and their interactions with ligands, and they can be employed to validate computational predictions for this compound.
Circular Dichroism (CD) spectroscopy is a sensitive technique for assessing the secondary structure of proteins. In the context of this compound research, CD can be used to monitor conformational changes in PEPT1 or PEPT2 upon inhibitor binding. nih.govcore.ac.uk If computational models predict that the binding of this compound induces a specific conformational change in the transporter, CD spectroscopy can be used to experimentally verify if such a change occurs.
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about molecular structure, dynamics, and interactions. nih.gov For this compound, NMR can be used in several ways to validate computational models. For instance, ligand-observe NMR experiments can identify which parts of the this compound molecule are in close contact with the transporter. Furthermore, protein-observe NMR, using isotopically labeled transporter, can identify the specific amino acid residues in the binding pocket that are perturbed upon inhibitor binding. nih.gov These experimental data can then be compared with the predictions from computational docking models to validate their accuracy.
| Spectroscopic Technique | Information Provided | Application in this compound Research |
| Circular Dichroism (CD) | Protein secondary structure and conformational changes. | Validating predicted conformational changes in PEPT1/PEPT2 upon binding of this compound. |
| Nuclear Magnetic Resonance (NMR) | Atomic-level structural and dynamic information of molecules and their interactions. | Identifying the binding interface of this compound with the transporter and mapping the interaction site on the protein. |
By integrating these computational and experimental approaches, a comprehensive and validated understanding of the structural basis of this compound's inhibitory activity can be achieved, paving the way for the development of next-generation transporter inhibitors.
Future Directions and Emerging Research Avenues
Refinement of Structure-Activity Relationship Models for Enhanced Inhibitor Design
The structure-activity relationship (SAR) of Lys[Z(NO2)]-Pro provides a critical framework for designing more potent and selective inhibitors. Current research indicates that the 4-nitro-benzyloxycarbonyl (Z(NO₂)) moiety, particularly the nitro group, significantly enhances binding affinity to PEPT1 and PEPT2 by participating in electrostatic interactions and occupying hydrophobic pockets within the transporter's active site vt.edusmolecule.com. For instance, the analogue Lys[Z(NO₂)]-Val exhibits altered hydrophobic interactions compared to Lys[Z(NO₂)]-Pro, with reported IC₅₀ values highlighting these differences . Studies have also shown that the position and nature of side-chain modifications, such as the benzyloxycarbonyl or 4-nitrobenzyloxycarbonyl groups on lysine (B10760008), are crucial in transforming a transported substrate into a non-translocated inhibitor nih.gov.
Future research should focus on systematically exploring variations in the dipeptide backbone, the Z(NO₂) moiety, and the proline residue. This includes synthesizing and evaluating analogues with different amino acid substitutions, modifications to the nitro group (e.g., different electron-withdrawing substituents), or alterations to the linker length. Leveraging computational modeling, quantitative structure-activity relationship (QSAR) studies, and machine learning algorithms will be instrumental in predicting the activity of novel analogues and guiding synthetic efforts towards optimized inhibitors researchgate.net. Such refined SAR models will enable the design of inhibitors with tailored potency and specificity for PEPT1 and PEPT2.
Exploration of Novel this compound Analogues with Modified Specificity
While Lys[Z(NO₂)]-Pro effectively inhibits both PEPT1 and PEPT2, the development of analogues with enhanced specificity for either transporter isoform could unlock more targeted therapeutic applications. Subtle differences in the binding pockets of PEPT1 and PEPT2 present opportunities for designing compounds that preferentially interact with one over the other vt.edunih.govnih.govnih.gov. Comparative studies involving analogues like Lys[Z(NO₂)]-Val, Lys[Z(NO₂)]-Gly, and Lys[Z(NO₂)]-Ala have already begun to elucidate how structural variations influence transporter interaction and specificity nih.gov.
Emerging research should prioritize the synthesis and characterization of novel Lys[Z(NO₂)]-Pro derivatives engineered for selective PEPT1 or PEPT2 inhibition. This could involve modifications to the peptide sequence, alterations to the Z(NO₂) group, or the introduction of chiral centers to exploit stereochemical preferences of the binding sites. Investigating analogues that might also inhibit related solute carrier transporters or possess improved pharmacokinetic profiles, such as enhanced cell permeability or metabolic stability, represents another promising avenue for future exploration.
Integration of Multi-Parametric Data for Comprehensive Mechanistic Understanding
A thorough understanding of how Lys[Z(NO₂)]-Pro interacts with PEPT1 and PEPT2 at a molecular level is crucial for rational drug design. Current research utilizes a combination of biochemical assays, uptake studies, electrophysiology, and structural biology to elucidate its mechanism of action vt.edunih.govacs.org. Studies employing techniques like cryo-electron microscopy (cryo-EM) on related transporters have provided detailed insights into the specific amino acid residues involved in inhibitor binding, the role of the Z(NO₂) moiety in occupying hydrophobic pockets, and the potential for hydrogen bonding nih.govresearchgate.net. Lys[Z(NO₂)]-Pro's ability to bind from both extracellular and intracellular sites further adds complexity to its inhibitory mechanism nih.gov.
Future research should focus on integrating multi-parametric data from advanced structural techniques (e.g., high-resolution cryo-EM, X-ray crystallography) with sophisticated computational methods, including molecular dynamics simulations and quantum mechanical calculations. This integrated approach will provide a dynamic view of inhibitor-transporter interactions, including proton coupling mechanisms and the precise role of each functional group in the binding and inhibitory process. Understanding the specific residues responsible for differential binding affinities between PEPT1 and PEPT2 is key to developing isoform-selective agents.
Advancements in High-Throughput Screening Platforms for Inhibitor Discovery
Lys[Z(NO₂)]-Pro serves as a valuable tool in current biochemical assays and for studying transporter kinetics vt.edu. The development of robust high-throughput screening (HTS) platforms is essential for accelerating the discovery of novel PEPT1 and PEPT2 inhibitors. Current advancements include the use of UPLC-MS/MS for rapid quantification of substrates and inhibitors in cell lysates mdpi.com and solid support membrane-based electrophysiology (SURFE²R) for measuring transporter activity and inhibitor potency nih.govnih.govsolvobiotech.comfu-berlin.de. Lys[Z(NO₂)]-Pro has been utilized as a control inhibitor in these screening setups nih.govnih.govsolvobiotech.com.
Future research should concentrate on developing and optimizing HTS platforms that are more sensitive, specific, and amenable to automation for screening large compound libraries. This includes creating advanced cell-based assays employing fluorescent or luminescent readouts and miniaturizing assay formats. Integrating artificial intelligence (AI) and machine learning into HTS data analysis can significantly accelerate the identification and prioritization of promising lead compounds. Furthermore, developing assays that can simultaneously assess inhibitor potency, selectivity across different transporters, and potential off-target effects would greatly enhance the efficiency of drug discovery efforts.
Q & A
Q. How should researchers present multi-parametric data for Lys[Z(NO²)]-Pro in publications?
- Answer : Use composite figures with:
- Panel A : Time-lapsed HPLC chromatograms (stacked plots).
- Panel B : Heatmaps of enzyme inhibition IC₅₀ values across pH levels.
- Panel C : 3D scatterplots (via Lysis) correlating nitro-group stability with solvent polarity.
Follow journal guidelines (e.g., Beilstein JOC) to avoid redundancy between text and visuals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
